![molecular formula C12H18N2 B3275034 Cyclohexyl(pyridin-2-yl)methanamine CAS No. 61890-26-4](/img/structure/B3275034.png)
Cyclohexyl(pyridin-2-yl)methanamine
Overview
Description
Cyclohexyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2 . It is also known by its CAS number 204067-08-3 .
Synthesis Analysis
The synthesis of Cyclohexyl(pyridin-2-yl)methanamine can be achieved from 2-Pyridylacetonitrile . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The molecular structure of Cyclohexyl(pyridin-2-yl)methanamine consists of a cyclohexyl group attached to a methanamine group that is further attached to a pyridin-2-yl group .Chemical Reactions Analysis
Cyclohexyl(pyridin-2-yl)methanamine can undergo various chemical reactions. For instance, it can participate in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach . It can also participate in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
Cyclohexyl(pyridin-2-yl)methanamine has a predicted boiling point of 315.4±15.0 °C and a predicted density of 1.017±0.06 g/cm3 . Its pKa value is predicted to be 10.27±0.29 .Relevant Papers Relevant papers on Cyclohexyl(pyridin-2-yl)methanamine include studies on copper-catalyzed synthesis of pyridin-2-yl-methanones and the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Mechanism of Action
properties
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h4-5,8-10,12H,1-3,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLTWMOORCQFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(pyridin-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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